![molecular formula C18H26N2O4 B1405573 tert-Butyl 4-[2-(2-formylphenoxy)ethyl]piperazine-1-carboxylate CAS No. 1227954-66-6](/img/structure/B1405573.png)
tert-Butyl 4-[2-(2-formylphenoxy)ethyl]piperazine-1-carboxylate
Overview
Description
Tert-Butyl 4-[2-(2-formylphenoxy)ethyl]piperazine-1-carboxylate, also known as TB4-[2-(2-FPE)EP]C, is an organic compound that is used in a variety of scientific applications. It is a white, crystalline solid that is insoluble in water, but soluble in many organic solvents. It has a melting point of 83-85°C, and a boiling point of 232-233°C. TB4-[2-(2-FPE)EP]C is a useful chemical for organic synthesis, as it can be used to synthesize a variety of compounds, including drugs, pesticides, and other organic compounds.
Scientific Research Applications
Synthesis and Characterization
Synthesis and X-Ray Diffraction Studies : Compounds similar to tert-Butyl 4-[2-(2-formylphenoxy)ethyl]piperazine-1-carboxylate have been synthesized and characterized using various spectroscopic methods, including FT-IR, NMR, and LCMS. Single crystal X-ray diffraction analysis has been employed to confirm their structures, revealing distinct shapes and intermolecular interactions in their crystal structures (Kulkarni et al., 2016).
Molecular Structure Analysis : The molecular structure of tert-butyl piperazine-carboxylate derivatives has been studied, showing typical bond lengths and angles. These findings are crucial for understanding the chemical behavior of these compounds (Mamat, Flemming, & Köckerling, 2012).
Biological Evaluation
Antibacterial and Antifungal Activities : Some tert-butyl piperazine-carboxylate derivatives exhibit moderate antibacterial and antifungal activities, highlighting their potential in developing new antimicrobial agents (Kulkarni et al., 2016).
Anticorrosive Properties : A study on tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate demonstrated its effective corrosion inhibition properties for carbon steel in acidic solutions, indicating its potential use in industrial applications (Praveen et al., 2021).
Anticancer Activity : Formononetin-dithiocarbamate hybrids containing tert-butyl piperazine-1-carboxylate showed significant antiproliferative activity against cancer cell lines, particularly PC-3 cells, suggesting their potential as anticancer agents (Fu et al., 2017).
Mechanism of Action
Target of Action
Tert-Butyl 4-[2-(2-formylphenoxy)ethyl]piperazine-1-carboxylate is a derivative of N-Boc piperazine . Piperazine derivatives are known to interact with a variety of targets, including various enzymes and receptors, due to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the ring . .
Mode of Action
The mode of action of this compound is likely to involve interactions with its targets that lead to changes in their activity. The polar nitrogen atoms in the piperazine ring can form hydrogen bonds and adjust molecular physicochemical properties, enhancing favorable interaction with macromolecules . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
Piperazine derivatives serve as useful building blocks in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones These derived compounds can affect a wide range of biochemical pathways, depending on their specific structures and targets
Result of Action
The compound has been studied for its antibacterial and antifungal activities and was found to be moderately active against several microorganisms . The exact molecular and cellular effects of the compound’s action would depend on its specific targets and the nature of its interactions with these targets.
properties
IUPAC Name |
tert-butyl 4-[2-(2-formylphenoxy)ethyl]piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)20-10-8-19(9-11-20)12-13-23-16-7-5-4-6-15(16)14-21/h4-7,14H,8-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDFAXKLNEOZSMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCOC2=CC=CC=C2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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